1-(Difluoromethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(Difluoromethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl, methoxy, and carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The ester is then hydrolyzed with sodium hydroxide to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound has been optimized by various chemical companies, including Syngenta, Bayer Crop Science, and BASF. These optimizations focus on improving yield and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Electrophilic Reagents: For substitution reactions involving the difluoromethyl group.
Radical Initiators: For radical-mediated reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of difluoromethyl-substituted pyrazole derivatives .
Scientific Research Applications
1-(Difluoromethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Agrochemicals: It is used as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs), a class of fungicides.
Pharmaceuticals: The compound’s unique structure makes it a valuable building block for drug discovery and development.
Biological Studies: Its derivatives are used in studies related to enzyme inhibition and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In the case of its use as an SDHI fungicide, the compound inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production in fungal cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with similar applications in agrochemicals.
Difluoromethylated Pyrazoline, Pyrrole, and Thiophene Derivatives: These compounds share the difluoromethyl group and are used in similar contexts.
Uniqueness
1-(Difluoromethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized agrochemicals and pharmaceuticals .
Properties
Molecular Formula |
C6H6F2N2O3 |
---|---|
Molecular Weight |
192.12 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methoxypyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H6F2N2O3/c1-13-4-3(5(11)12)2-10(9-4)6(7)8/h2,6H,1H3,(H,11,12) |
InChI Key |
HUWQERLFGSNEGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=C1C(=O)O)C(F)F |
Origin of Product |
United States |
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